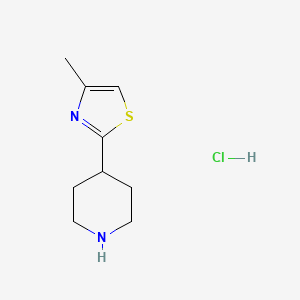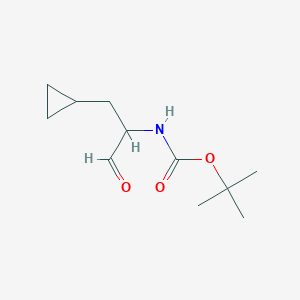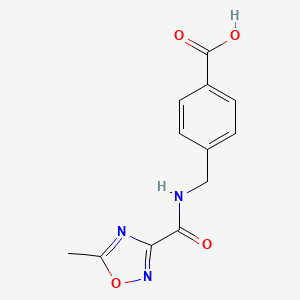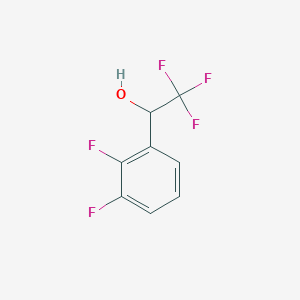
5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ヒドロキシ-3-メチル-アゼチジン-1-カルボニル)-1H-ピリミジン-2,4-ジオンは、ピリミジン誘導体のクラスに属する合成有機化合物です。
2. 製法
合成ルートと反応条件
5-(3-ヒドロキシ-3-メチル-アゼチジン-1-カルボニル)-1H-ピリミジン-2,4-ジオンの合成は、通常、複数段階の有機反応を伴います。1つの可能なルートは、アゼチジン環の形成とその後のピリミジンコアへの付加を含む可能性があります。温度、溶媒、触媒などの具体的な反応条件は、高収率と純度を達成するために最適化されます。
工業生産方法
この化合物の工業生産は、おそらく実験室規模の合成方法のスケールアップを伴うでしょう。これには、大規模生産のための反応条件の最適化、原料の入手可能性の確保、一貫性と純度を維持するための品質管理対策の実施が含まれます。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にヒドロキシ基で酸化反応を受ける可能性があり、ケトンまたはアルデヒドの形成につながります。
還元: 還元反応はカルボニル基を標的とし、アルコールに変換することができます。
置換: この化合物は、特にピリミジン環で求核置換反応または求電子置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤を使用できます。
置換: ハロゲン (Cl2、Br2) や求核剤 (NH3、OH-) などの試薬が使用される可能性があります。
主要な生成物
これらの反応の主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンを生成する可能性があり、還元はアルコールを生成する可能性があります。
4. 科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造は、有機合成における貴重な中間体となる可能性があります。
生物学
生物学的に、ピリミジン誘導体は、酵素阻害剤または核酸の構成要素としての可能性についてよく研究されています。この化合物は、同様の生物活性について調査することができます。
医学
医学では、5-(3-ヒドロキシ-3-メチル-アゼチジン-1-カルボニル)-1H-ピリミジン-2,4-ジオンのような化合物は、抗ウイルス、抗がん、または抗菌特性などの潜在的な治療効果について探求される可能性があります。
産業
産業的には、この化合物は、新素材の開発や医薬品合成の前駆体として使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One possible route could involve the formation of the azetidine ring followed by its attachment to the pyrimidine core. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) might be employed.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
Biologically, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or as components of nucleic acids. This compound could be investigated for similar biological activities.
Medicine
In medicine, compounds like 5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione might be explored for their potential therapeutic effects, such as antiviral, anticancer, or antibacterial properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
作用機序
5-(3-ヒドロキシ-3-メチル-アゼチジン-1-カルボニル)-1H-ピリミジン-2,4-ジオンの作用機序は、その特定の生物学的標的に依存します。それは酵素または受容体と相互作用し、特定の経路を阻害または活性化する可能性があります。その分子標的と関与する経路を解明するためには、詳細な研究が必要です。
6. 類似の化合物との比較
類似の化合物
5-フルオロウラシル: がん治療に使用されるピリミジンアナログ。
シトシン: 同様の構造的特徴を持つ核酸の構成要素。
チミン: ピリミジン環を持つ別の核酸構成要素。
独自性
5-(3-ヒドロキシ-3-メチル-アゼチジン-1-カルボニル)-1H-ピリミジン-2,4-ジオンを際立たせているのは、そのユニークなアゼチジン環であり、他のピリミジン誘導体と比較して異なる生物活性や化学反応性を付与する可能性があります。
類似化合物との比較
Similar Compounds
5-fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine: A component of nucleic acids with similar structural features.
Thymine: Another nucleic acid component with a pyrimidine ring.
Uniqueness
What sets 5-(3-hydroxy-3-methyl-azetidine-1-carbonyl)-1H-pyrimidine-2,4-dione apart is its unique azetidine ring, which might confer distinct biological activities or chemical reactivity compared to other pyrimidine derivatives.
特性
分子式 |
C9H11N3O4 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC名 |
5-(3-hydroxy-3-methylazetidine-1-carbonyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N3O4/c1-9(16)3-12(4-9)7(14)5-2-10-8(15)11-6(5)13/h2,16H,3-4H2,1H3,(H2,10,11,13,15) |
InChIキー |
DHTKXDGLADQUSL-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1)C(=O)C2=CNC(=O)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


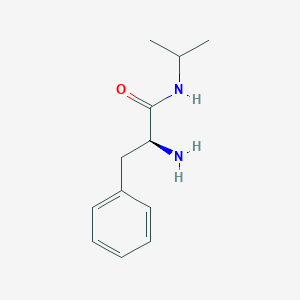
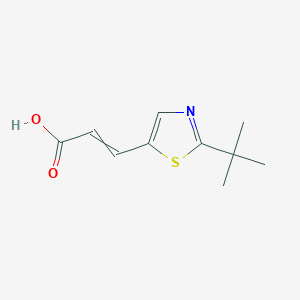
![6-ethyl-2-(3-hydroxyphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11721518.png)

![3-[(4-Bromophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B11721527.png)
![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B11721545.png)

